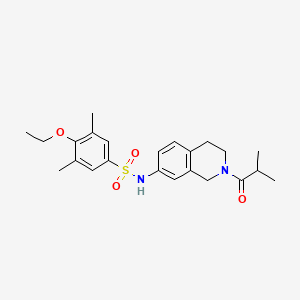

4-ethoxy-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,5-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

4-ethoxy-3,5-dimethyl-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O4S/c1-6-29-22-16(4)11-21(12-17(22)5)30(27,28)24-20-8-7-18-9-10-25(14-19(18)13-20)23(26)15(2)3/h7-8,11-13,15,24H,6,9-10,14H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LABJSLMZUIILSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1C)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C(C)C)C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Ethoxy-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,5-dimethylbenzenesulfonamide (CAS Number: 955721-85-4) is a synthetic compound with potential therapeutic applications. Its structure includes a tetrahydroisoquinoline moiety, which is known for various biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C23H30N2O4S |

| Molecular Weight | 430.6 g/mol |

| CAS Number | 955721-85-4 |

The compound exhibits significant biological activity primarily through its interaction with orexin receptors. Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. The antagonism of orexin receptors has been associated with various therapeutic effects:

- Sleep Disorders : Compounds that act as orexin receptor antagonists can be beneficial in treating insomnia and other sleep-related disorders by reducing wakefulness and promoting sleep .

- Pain Management : The tetrahydroisoquinoline derivatives have shown promise in managing pain syndromes such as neuropathic pain and post-operative pain through their modulation of pain pathways .

Pharmacological Effects

- Sedative Effects : Research indicates that the compound may exhibit sedative properties by inhibiting orexin signaling pathways, leading to increased sleep duration and quality.

- Analgesic Properties : The compound's ability to modulate pain perception suggests potential use in analgesic formulations. Studies have shown that derivatives of tetrahydroisoquinoline can reduce pain responses in animal models .

- Neuroprotective Effects : Some studies suggest that the compound may have neuroprotective properties, potentially useful in treating neurodegenerative disorders due to its impact on neuronal signaling pathways .

Case Studies

- Study on Sleep Disorders :

-

Analgesic Efficacy :

- In a preclinical study involving rodent models of neuropathic pain, administration of the compound resulted in a marked decrease in pain sensitivity measured by the von Frey test. The results indicated that the compound could effectively alleviate allodynia and hyperalgesia associated with nerve injury .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Benzenesulfonamide Derivatives

Key Observations:

Core Structure Variations: The tetrahydroisoquinoline core in the target compound provides a bicyclic framework distinct from quinoline (IIIa) or benzoxazepine derivatives. Isoquinolines often exhibit stronger π-π stacking interactions in biological targets compared to quinolines . Benzoxazepine derivatives (e.g., cyclohexanesulfonamide-linked) introduce rigidity and oxazepine oxygen atoms, which may improve metabolic stability .

In contrast, the 2-methoxyethyl group in the tetrahydroquinoline analog enhances solubility due to its ether linkage . Ethoxy and methyl groups on the benzene ring balance lipophilicity and electronic effects. Comparatively, the 4-methoxy group in IIIa increases polarity but reduces steric hindrance .

Synthetic Accessibility :

- The target compound’s synthesis likely follows routes similar to IIIa, where sulfonylation of an amine intermediate is central. However, the isobutyryl group may require additional protection/deprotection steps, increasing synthetic complexity .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of this compound?

- Methodological Answer : The synthesis involves multi-step reactions, including isoquinoline ring formation, sulfonamide coupling, and isobutyryl group introduction. Key parameters include:

- Solvent selection : Dichloromethane or tetrahydrofuran for solubility and reaction efficiency .

- Reagent optimization : Triethylamine as a base to neutralize HCl byproducts during sulfonamide coupling .

- Temperature control : Maintain 0–5°C during acylations to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization for ≥95% purity .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing purity and structural integrity?

- Methodological Answer :

- NMR : H and C NMR to confirm substituent positions (e.g., ethoxy, isobutyryl) and detect impurities .

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity; retention time compared to standards .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ = 483.2) .

Q. What in vitro assays are suitable for initial pharmacological screening?

- Methodological Answer :

- Enzyme inhibition assays : Test against kinases (e.g., PI3K, MAPK) using fluorescence-based substrates .

- Cellular viability assays : MTT or resazurin reduction in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .

- Receptor binding studies : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across studies?

- Methodological Answer :

- Standardize assay conditions : Control pH, temperature, and cell passage number to minimize variability .

- Replicate experiments : Use ≥4 biological replicates with statistical analysis (e.g., ANOVA) to confirm significance .

- Validate targets : Employ CRISPR knockouts or siRNA silencing to confirm on-target effects .

Q. What computational strategies are recommended for modeling the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes in protein active sites (e.g., COX-2, β-amyloid) .

- MD simulations : GROMACS or AMBER for 100-ns trajectories to assess binding stability under physiological conditions .

- QSAR modeling : Train models on analogs to predict ADMET properties (e.g., logP, solubility) .

Q. How can crystallographic disorder be mitigated in X-ray diffraction studies of this compound?

- Methodological Answer :

- Refinement software : SHELXL for robust handling of twinned or low-resolution data .

- Cryocooling : Collect data at 100 K to reduce thermal motion artifacts .

- Occupancy refinement : Adjust site occupancy factors for disordered groups (e.g., ethoxy rotation) .

Q. What experimental designs are optimal for studying metabolic stability in hepatic models?

- Methodological Answer :

- Liver microsomes : Incubate with NADPH and monitor degradation via LC-MS/MS; calculate half-life (t₁/₂) .

- CYP450 inhibition : Use fluorogenic probes (e.g., CYP3A4) to assess isoform-specific interactions .

- Metabolite identification : HR-MS/MS with fragmentation patterns to map biotransformation pathways .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.